molecular formula C12H12N2O B7861797 1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one

1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one

Cat. No.: B7861797
M. Wt: 200.24 g/mol
InChI Key: HKJPQPBEQASGOI-UHFFFAOYSA-N
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Description

1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a cyclopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones. For instance, the reaction between phenylhydrazine and cyclopropyl-1,3-diketone under acidic or basic conditions can yield the desired pyrazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazoline derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the pyrazole ring.

Scientific Research Applications

1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one has found applications in several areas of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazole-5(4H)-one: Similar structure but with a methyl group instead of a cyclopropyl group.

    1-Phenyl-3-ethyl-1H-pyrazole-5(4H)-one: Contains an ethyl group in place of the cyclopropyl group.

    1-Phenyl-3-isopropyl-1H-pyrazole-5(4H)-one: Features an isopropyl group instead of the cyclopropyl group.

Uniqueness

1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

5-cyclopropyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-8-11(9-6-7-9)13-14(12)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJPQPBEQASGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl-3-cyclopropyl-3-oxopropionate (17 g) in acetic acid (40 mL) in a round bottom flask under argon was added phenylhydrazine (12.93 g). The mixture was immersed into an oil bath and heated to 120° C. overnight. The reaction vessel was then cooled and the acetic acid was evaporated in vacuo and the remaining solid was dissolved in EtOAc and water. The phases were separated and the aqueous phase was extracted with further EtOAc. The combined organic phases were washed with brine, dried over sodium sulfate, filtered and evaporated in vacuo and azeotroped with toluene (2×). The crude residue was then purified via trituration with a 1:1 mixture of ether/pentane to afford the desired 5-cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one (20.8 g) as a light brown solid. MS (ESI+): 201.3 ([M+H]+).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
12.93 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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